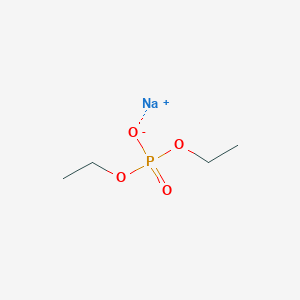
Sodium diethyl phosphate
説明
Sodium diethyl phosphate is a compound that has been studied for its ability to form complexes with various substances. In one study, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, which can be related to sodium diethyl phosphate due to its phosphate group, was found to interact with dopamine and amphetamines, forming stable complexes and resulting in a double helical supramolecular structure .
Synthesis Analysis
The synthesis of compounds related to sodium diethyl phosphate has been explored using green chemistry procedures. Specifically, benzyl diethyl phosphate was synthesized from the sodium salt of diethyl phosphate using solid-liquid phase transfer catalysis with mixed solvents that could be recycled. This method proved to be efficient, yielding good results and allowing for the confirmation of the structure of the synthesized compound through various analytical techniques .
Molecular Structure Analysis
The molecular structure of diethyl phosphate complexes has been extensively studied using infrared multiple photon dissociation (IRMPD) action spectroscopy and theoretical electronic structure calculations. These studies have revealed that the binding of protons and sodium cations to diethyl phosphate induces specific geometric changes, such as variations in P–O bond lengths and OPO bond angles. These changes are significant as they correlate to the geometry of nucleic acid backbones, providing insights into the structures of more complex systems like nucleotides and solvated nucleic acids .
Chemical Reactions Analysis
The reactivity of sodium diethyl phosphate derivatives has been demonstrated in the formation of complexes with neurotransmitters and drugs. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, for instance, was shown to yield stable complexes with dopamine and amphetamines, which could have implications for understanding the molecular interactions of these substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium diethyl phosphate can be inferred from related compounds. For example, the crystal structure, magnetic properties, and ionic conductivity of a new mixed-anion phosphate, Na4Ni5(PO4)2(P2O7)2, were investigated. This compound exhibited antiferromagnetic interactions and ionic conductivity due to the motion of sodium ions, suggesting that sodium diethyl phosphate may also possess interesting magnetic and conductive properties .
科学的研究の応用
1. Structural Analysis and Molecular Interactions
Sodium diethyl phosphate (DEP) has been studied for its interaction with protons and sodium cations. Investigations into the gas-phase structures of DEP complexes, such as deprotonated, protonated, and sodium-cationized forms, have been conducted using infrared multiple photon dissociation action spectroscopy. This research is significant for understanding the structural changes in DEP upon binding with protons or sodium cations, and can provide insights into more complex systems like nucleotides and solvated nucleic acids (Fales et al., 2011).
2. Energy Storage Applications
Sodium diethyl phosphate has been explored in the field of energy storage, particularly in the synthesis of sodium nickel phosphate for use in supercapacitors. Studies have demonstrated the preparation of sodium nickel phosphate at different temperatures and evaluated its performance in energy storage devices. This research is vital for developing new materials for large-scale, low-cost energy production and storage (Minakshi et al., 2016).
3. Synthesis and Catalysis Research
Research has been conducted on the application of sodium diethyl phosphate in synthesis processes using solid-liquid phase transfer catalysis. This method, coupled with mixed solvents, offers a green chemistry approach to synthesizing compounds like benzyl diethyl phosphate from the sodium salt of diethyl phosphate. Such research is critical for developing environmentally friendly and efficient synthesis methods (Ge et al., 2011).
4. Biocompatibility Studies
The biocompatibility of choline phosphate ionic liquids, including diethyl phosphate, has been studied for their potential use in biomedical applications. This research is essential for evaluating the cytotoxicity effects and solution behavior of these compounds, which can inform their use in pharmaceutical and therapeutic applications (Weaver et al., 2010).
5. Corrosion Inhibition in Alkaline Solutions
Sodium diethyl phosphate has been investigated for its effectiveness as a non-toxic corrosion inhibitor in alkaline media. This research is significant for understanding how phosphate compounds can form protective layers on steel surfaces and reduce corrosion activity, which has implications for the maintenance and longevity of metal structures (Etteyeb et al., 2007).
6. Algae Growth and Biofuel Production
The effect of sodium phosphate on the growth rate of algae species like Picochlorum oklahomensis has been studied, highlighting its role as a vital nutrient for algae growth. This research is crucial for optimizing conditions for algae cultivation, which is a key component in the production of biofuels (Dawes et al., 2018).
作用機序
Target of Action
Sodium diethyl phosphate (DEP) is a phosphinate derivative, which are known to play key roles in many different areas of life science . Phosphinates and their derivatives are considered bioisosteric groups . Bioisosteres are substituents or functional groups which induce similar biological responses .
Mode of Action
The mode of action of DEP involves its interaction with its targets, leading to changes in the biological systemPhosphinates are known to act as bioisosteres, inducing similar biological responses as the original group or substituent . This suggests that DEP may interact with its targets in a similar manner.
Biochemical Pathways
Phosphinates, including DEP, are involved in various biological pathways . They are rarely encountered in living organisms but play significant roles when present . They are part of the growing information on the genomic and metabolic pathways of bacteria
Pharmacokinetics
The physical properties of dep, such as its solubility in methanol and water, suggest that it may have good bioavailability .
Result of Action
Phosphinates are known to play key roles in many different areas of life science, suggesting that dep may have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of DEP can be influenced by various environmental factors. For example, the reaction between sodium diethyl phosphite and diethyl phosphorochloridate, which can produce DEP, shows great variation in product formation depending on the nature of the base, solvent, and other parameters . This suggests that the action of DEP may also be influenced by similar factors.
特性
IUPAC Name |
sodium;diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVHDYRKMSBOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
598-02-7 (Parent) | |
| Record name | Phosphoric acid, diethyl ester, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6062676 | |
| Record name | Phosphoric acid, diethyl ester, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium diethyl phosphate | |
CAS RN |
2870-30-6 | |
| Record name | Phosphoric acid, diethyl ester, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, diethyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, diethyl ester, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium diethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)








